(2Z)-2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-benzothiophen-3-one
Overview
Description
(2Z)-2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-benzothiophen-3-one is a complex organic compound known for its unique structural properties. This compound features a benzothiophene core with a nitrophenyl prop-2-enylidene substituent, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of (2Z)-2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-benzothiophen-3-one typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where benzothiophene-3-one is reacted with 3-nitrocinnamaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Chemical Reactions Analysis
(2Z)-2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-benzothiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, where halogenation or nitration can introduce new substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-benzothiophen-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may offer advantages.
Mechanism of Action
The mechanism of action of (2Z)-2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Similar compounds to (2Z)-2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-benzothiophen-3-one include other benzothiophene derivatives and nitrophenyl-substituted compounds. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. For instance, dichloroaniline derivatives are known for their use in dye and herbicide production, while benzothiophene derivatives are explored for their electronic and photophysical properties .
Properties
IUPAC Name |
(2Z)-2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c19-17-14-8-1-2-9-15(14)22-16(17)10-4-6-12-5-3-7-13(11-12)18(20)21/h1-11H/b6-4+,16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEWOXZDIZRTER-FEHKTJPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC=CC3=CC(=CC=C3)[N+](=O)[O-])S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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